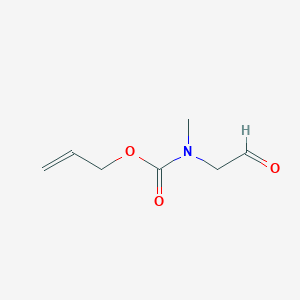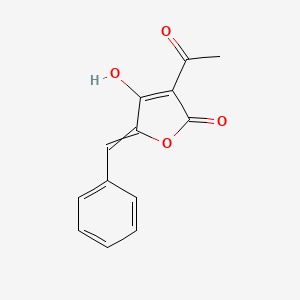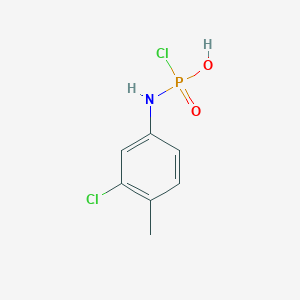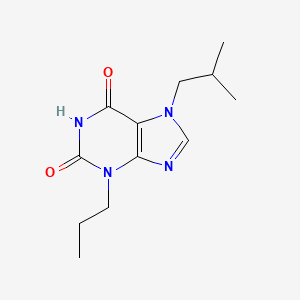
7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally characterized by a purine ring substituted with a 2-methylpropyl group at the 7th position and a propyl group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative. The process may involve:
Starting Material: A purine derivative such as xanthine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the side chains, potentially converting ketones to alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Aprotic solvents like DMF, DMSO, or acetonitrile.
Major Products:
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized purine derivatives.
Chemistry:
Synthesis of Nucleotides: The compound can be used as an intermediate in the synthesis of modified nucleotides for research in genetics and molecular biology.
Catalysis: It may serve as a ligand in coordination chemistry for catalysis.
Biology and Medicine:
Pharmacology: Potential use in drug design and development, particularly for targeting purine receptors or enzymes.
Biochemical Studies: Used in studies involving purine metabolism and related pathways.
Industry:
Material Science:
作用機序
The mechanism of action of 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes involved in purine metabolism. It may also bind to purine receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Caffeine (1,3,7-Trimethylxanthine): Similar purine structure with methyl groups at different positions.
Theobromine (3,7-Dimethylxanthine): Another purine derivative with methyl groups at the 3rd and 7th positions.
Theophylline (1,3-Dimethylxanthine): Similar structure with methyl groups at the 1st and 3rd positions.
Uniqueness: 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl and propyl groups can influence its solubility, reactivity, and interaction with biological targets, differentiating it from other purine derivatives.
特性
CAS番号 |
90162-64-4 |
|---|---|
分子式 |
C12H18N4O2 |
分子量 |
250.30 g/mol |
IUPAC名 |
7-(2-methylpropyl)-3-propylpurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-4-5-16-10-9(11(17)14-12(16)18)15(7-13-10)6-8(2)3/h7-8H,4-6H2,1-3H3,(H,14,17,18) |
InChIキー |
QEDGMKYXQJZHAK-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C(=O)NC1=O)N(C=N2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


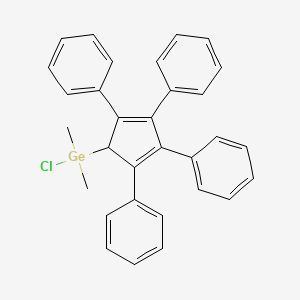
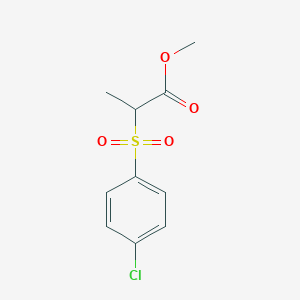
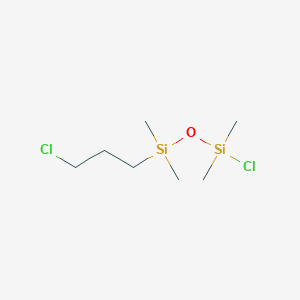
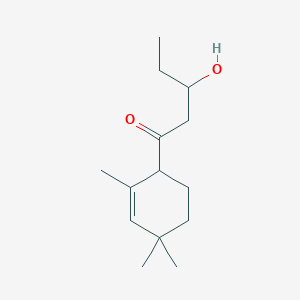
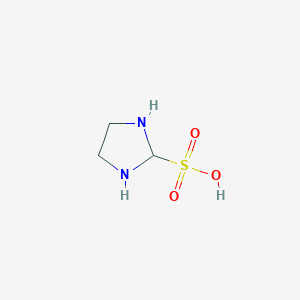
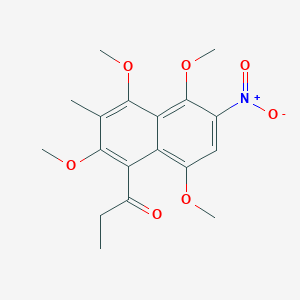
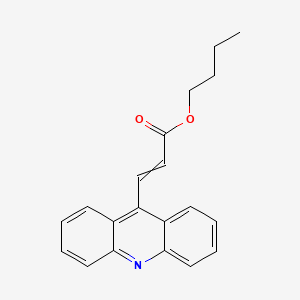
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
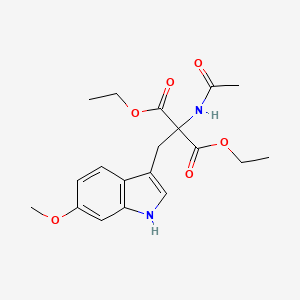

![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)
